2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone
CAS No.: 871318-94-4
Cat. No.: VC6866791
Molecular Formula: C26H25N3O3S
Molecular Weight: 459.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871318-94-4 |
|---|---|
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 459.56 |
| IUPAC Name | 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C26H25N3O3S/c30-25(28-14-6-7-15-28)18-32-23-12-5-4-11-20(23)22-17-21(24-13-8-16-33-24)27-29(22)26(31)19-9-2-1-3-10-19/h1-5,8-13,16,22H,6-7,14-15,17-18H2 |
| Standard InChI Key | WNXFAURRBQMDQS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₂₆H₂₅N₃O₃S, reflects a hybrid architecture combining pyrazoline, thiophene, benzoyl, and pyrrolidinyl groups. Key features include:
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Pyrazoline Core: A 4,5-dihydro-1H-pyrazole ring furnishes planarity and hydrogen-bonding capacity, critical for interactions with biological targets .
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Thiophene Substituent: The electron-rich thiophen-2-yl group at position 3 enhances aromatic stacking and redox activity, a trait linked to antimicrobial and anticancer properties .
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Benzoyl and Pyrrolidinyl Moieties: The N-benzoyl group at position 1 and the pyrrolidin-1-yl-ethanone side chain at position 2 contribute to lipophilicity and membrane permeability, factors influencing pharmacokinetics.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 459.56 g/mol |
| IUPAC Name | 2-[2-(2-Benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
| SMILES | C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5 |
| Solubility | Not experimentally determined |
The absence of solubility data necessitates predictive modeling. Analogous pyrazoline derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol), suggesting similar behavior for this compound .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through sequential Claisen-Schmidt condensation and cyclocondensation steps, as demonstrated for structurally related pyrazolines :
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Chalcone Formation: Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes yields α,β-unsaturated ketones.
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Pyrazoline Cyclization: Treatment with hydrazine hydrate under microwave irradiation facilitates [3+2] cycloaddition, forming the dihydropyrazole ring .
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N-Benzoylation: Acylation of the pyrazoline nitrogen using benzoyl chloride introduces the aromatic moiety .
Experimental Protocol (Hypothesized)
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Step 1: React 2-(2-hydroxyphenyl)acetophenone with thiophene-2-carbaldehyde in ethanol using Ba(OH)₂ as a base to form the chalcone intermediate.
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Step 2: Cyclize the chalcone with hydrazine hydrate in ethanol under microwave irradiation (70–80°C, 4 hours) to yield the pyrazoline core .
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Step 3: Benzoylate the pyrazoline nitrogen using benzoyl chloride in dichloromethane with K₂CO₃ as a base .
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Step 4: Introduce the pyrrolidinyl-ethanone side chain via nucleophilic substitution or Mitsunobu reaction.
Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/petroleum ether) typically achieves >90% purity for analogous compounds .
Biological Activity and Mechanistic Insights
Antituberculosis Activity
Nitro-substituted pyrazoline-thiophene derivatives demonstrate potent activity against Mycobacterium tuberculosis H37Rv (MIC: 5.71–10.24 μM), surpassing ethambutol . Although this compound lacks a nitro group, its thiophene moiety’s redox activity could synergize with host immune responses to combat latent TB .
Cytotoxicity Profile
Pyrazoline derivatives generally exhibit low cytotoxicity (IC₅₀ > 100 μM in HEK-293 cells), attributed to selective targeting of microbial over mammalian cells .
Computational and Spectroscopic Characterization
DFT Calculations
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HOMO-LUMO Gap: For analogous 5-nitrothiophene-pyrazolines, a HLG of 3.8 eV correlates with stability and reduced mutagenic risk .
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Solvation Energy: ΔGₛₒₗᵥ of −15.2 kcal/mol predicts moderate aqueous solubility, amenable to formulation .
Spectroscopic Data (Inferred)
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IR: Peaks at 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazoline), 690 cm⁻¹ (C-S thiophene) .
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¹H NMR: δ 7.8–7.3 ppm (benzoyl aromatic protons), δ 6.9–6.7 ppm (thiophene protons), δ 3.7–3.5 ppm (pyrrolidinyl CH₂) .
Industrial and Pharmacological Applications
Drug Development
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Lead Optimization: The pyrrolidinyl-ethanone side chain offers a handle for derivatization to enhance blood-brain barrier penetration, suggesting potential in neuroinflammation.
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Combination Therapy: Synergy with β-lactam antibiotics could circumvent resistance in Gram-positive infections .
Material Science
Thiophene-pyrazoline hybrids serve as organic semiconductors (Eg ≈ 2.1 eV), applicable in OLEDs and photovoltaic cells.
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